3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid
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Overview
Description
3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is a chemical compound with the molecular formula C7H7F3O3 and a molecular weight of 196.13 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which also contains a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of cyclopentanone with trifluoromethyl iodide in the presence of a base, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . The ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-oxo-1-(trifluoromethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a ketone group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
787640-49-7 |
---|---|
Molecular Formula |
C7H7F3O3 |
Molecular Weight |
196.1 |
Purity |
95 |
Origin of Product |
United States |
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